

AMG 319 in HNSCC: Application Notes & Experimental Protocols

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Compound Focus: AMG319

CAS No.: 1608125-21-8

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Clinical Trial Overview and Design

This section outlines the core design of the phase IIa trial investigating AMG 319 as a neoadjuvant therapy in HNSCC.

- **Trial Identifier:** NCT02540928 (ClinicalTrials.gov); EudraCT 2014-004388-20 [1] [2].
- **Sponsor:** Cancer Research UK [1] [2].
- **Study Design:** A randomised, double-blind, placebo-controlled phase IIa trial [1] [3].
- **Primary Objective:** To assess the effect of AMG 319 on immune cell infiltration in the tumour microenvironment and to evaluate its safety and toxicity profile in HNSCC patients [1] [2].
- **Patient Population:** Adults with histologically proven, resectable HNSCC of the hypopharynx, oropharynx, oral cavity, supraglottis, or larynx, for whom surgery was the primary treatment option [1].
- **Intervention:** Patients were randomised in a 2:1 ratio to receive either AMG 319 or a matching placebo orally once daily for a minimum of 20 and a maximum of 29 days prior to their planned resection surgery [1] [2].

Table 1: Clinical Trial Arms and Dosing [2]

Arm Title	Arm Type	Intervention	Dosage and Administration
AMG 319 400 mg	Experimental	AMG 319 hydrate	400 mg orally, once daily

Arm Title	Arm Type	Intervention	Dosage and Administration
AMG 319 300 mg	Experimental	AMG 319 hydrate	300 mg orally, once daily (dose reduced after safety review)
Placebo	Placebo Comparator	Placebo	Orally, once daily

Key Findings and Outcomes

The trial provided crucial insights into the immunological effects and clinical challenges of PI3K δ inhibition.

- Immunological Efficacy:** Treatment with AMG 319 led to a significant reduction in the number of tumour-infiltrating regulatory T (Treg) cells and enhanced the cytotoxic potential of tumour-infiltrating CD8+ T cells, as evidenced by increased expression of IFNG, GZMB, and PRF1 [4].
- Anti-Tumour Activity:** Despite the brief treatment period, anti-tumour activity was observed. Among the AMG 319-treated patients, there were two partial responses and one complete pathological response [4].
- Dose-Limiting Toxicity:** The trial encountered significant immune-related adverse events (irAEs), including colitis, skin rash, diarrhea, and transaminitis. At the 400 mg dose, 9 out of 15 patients experienced irAEs leading to treatment withdrawal. This necessitated a dose reduction to 300 mg, which still resulted in 3 out of 6 patients discontinuing treatment due to toxicity [4] [3].
- Mechanism of Toxicity:** Subsequent research in mouse models revealed that continuous PI3K δ inhibition systemically depletes Treg cells, particularly a specific subset of tissue-resident colonic Treg cells. This loss led to the expansion of pathogenic T helper 17 (Th17) and type 17 CD8+ T (Tc17) cells, which drives colitis. An intermittent dosing regimen in mice was shown to decrease tumour growth without inducing this pathogenic T cell response in the colon [4].

Table 2: Summary of Key Efficacy and Safety Findings [4] [2] [3]

Category	Metric	Finding
Immunological Effects	Intra-tumoural Treg cells	Significantly reduced post-treatment
	CD8+ T cell cytotoxicity	Increased expression of IFNG, GZMB, PRF1
	Target engagement	51.6-88.9% inhibition of pAKT in B cells

Category	Metric	Finding
Clinical Activity	Pathological response	1 complete response; 2 partial responses
Safety (400 mg dose)	Patients with Gr 2/3 irAEs	9 out of 15 (60%)
	Most common irAEs	Rash, diarrhea/colitis, transaminitis
	Treatment discontinuation	12 out of 21 total AMG 319-treated patients

Mechanism of Action and Toxicity Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the mechanistic insights from the trial.

Diagram 1: AMG 319 Anti-Tumor Mechanism in HNSCC This diagram illustrates how PI3K δ inhibition remodels the tumour microenvironment to promote anti-tumour immunity.

Diagram 2: Mechanism of AMG 319-Induced Colitis This diagram explains the systemic effect of continuous PI3K δ inhibition that leads to dose-limiting colitis.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the trial.

- **Protocol 1: Assessment of Target Engagement via pAKT Inhibition**
 - **Objective:** To verify that oral administration of AMG 319 successfully inhibits its intended target, PI3K δ , in immune cells [3].
 - **Method:** Blood samples are collected from patients pre-dose and 4 hours post-dose on Day 1 and Day 15. Peripheral blood mononuclear cells (PBMCs) are isolated. Phosphorylated AKT (pAKT) levels in B cells are quantified using flow cytometry. The percentage inhibition is calculated by comparing post-dose pAKT levels to pre-dose levels [3].
 - **Key Parameter:** Successful target inhibition is demonstrated by a 51.6% to 88.9% reduction in pAKT levels post-dosing [3].

- **Protocol 2: Immunohistochemical Analysis of Tumour-Infiltrating Lymphocytes**
 - **Objective:** To quantify changes in immune cell populations within the tumour before and after treatment [1] [2].
 - **Method:** Paired tumour tissue samples are obtained from diagnostic biopsy (pre-treatment) and surgical resection (post-treatment). Formalin-fixed, paraffin-embedded (FFPE) tissue sections are stained with antibodies against **CD8** (for cytotoxic T cells) and **FOXP3** (for regulatory T cells). Stained slides are scanned and analysed by a pathologist or using digital image analysis software to determine the density of positive cells per mm² [1] [4].
 - **Key Parameter:** A significant decrease in FOXP3+ Treg cell density and an increase in CD8+ T cell density and cytotoxic markers (e.g., Granzyme B) indicate a successful immunological response [4].
- **Protocol 3: Monitoring Systemic Immunocompetence**
 - **Objective:** To confirm that PI3K δ inhibition does not cause generalised immunosuppression [3].
 - **Method:** Patients receive a tetanus vaccine during the study period. Blood is drawn at baseline and post-vaccination to measure anti-tetanus antibody titers using an enzyme-linked immunosorbent assay (ELISA) [3].
 - **Key Parameter:** A ≥ 2 -fold increase in anti-tetanus antibody levels in a majority of patients indicates preserved humoral immune function despite PI3K δ inhibition [3].

Considerations for Future Clinical Development

The findings from this trial highlight both the promise and challenges of PI3K δ inhibition in immunoncology.

- **Intermittent Dosing Strategy:** Preclinical data strongly suggests that **intermittent dosing**, rather than continuous daily dosing, could uncouple anti-tumour efficacy from severe gastrointestinal toxicity. This approach allows for Treg cell recovery in healthy tissues while maintaining anti-tumour immunity, and should be a cornerstone of future trial design [4].
- **Patient Selection and Monitoring:** Future studies should involve rigorous patient screening for pre-existing autoimmune conditions. Additionally, implementing proactive monitoring protocols for early signs of colitis (e.g., frequent stool diaries, early intervention with corticosteroids) is critical for managing irAEs [4] [3].
- **Combination Therapy Potential:** Given its ability to remodel the tumour microenvironment and enhance T cell cytotoxicity, AMG 319 is a rational candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). Such combinations could potentially synergize to overcome resistance mechanisms [4] [5].

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To cite this document: Smolecule. [AMG 319 in HNSCC: Application Notes & Experimental Protocols].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548989#amg319-neoadjuvant-therapy-hnsc-clinical-trial>]

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